molecular formula C9H9NO B570409 Pyridine, 4-(3-ethenyloxiranyl)- (9CI) CAS No. 119875-69-3

Pyridine, 4-(3-ethenyloxiranyl)- (9CI)

Cat. No.: B570409
CAS No.: 119875-69-3
M. Wt: 147.177
InChI Key: BDEUWYMKVUKIPR-UHFFFAOYSA-N
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Description

Pyridine, 4-(3-ethenyloxiranyl)- (9CI) is a pyridine derivative substituted at the 4-position with a 3-ethenyloxiranyl group. The 9CI designation refers to the Chemical Abstracts Service (CAS) nomenclature system, ensuring standardized identification of chemical entities.

Properties

CAS No.

119875-69-3

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

4-(3-ethenyloxiran-2-yl)pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-3-5-10-6-4-7/h2-6,8-9H,1H2

InChI Key

BDEUWYMKVUKIPR-UHFFFAOYSA-N

SMILES

C=CC1C(O1)C2=CC=NC=C2

Synonyms

Pyridine, 4-(3-ethenyloxiranyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (9CI) Molecular Formula Substituent(s) Key Properties/Applications Evidence ID
Pyridine, 4-(4-methyl-2-pyrrolidinyl)- C10H14N2 4-methylpyrrolidinyl group Nitrogen-rich heterocycle; potential pharmaceutical intermediate
Pyridine,4,4'-(1-ethyl-1,4-butanediyl)bis- C16H20N2 Bispyridine linked via ethyl-butane chain High molecular weight (240.34 g/mol); possible ligand in coordination chemistry
Pyridine, 3-bromo-4-ethyl- C7H8BrN Bromo and ethyl groups at 3/4 positions Predicted boiling point: 216.7°C; used in synthetic chemistry
Pyridine, 4-(1,2,4-oxadiazol-5-yl)- C7H5N3O Oxadiazole ring at 4-position High thermal stability (mp: 131–133°C); bioactive scaffold
Pyridine, 3,5-dimethyl-2-(2-propenyl)- C10H13N Propenyl and methyl groups Agrochemical precursor (e.g., pyroxyfur analogs)

Structural Analysis

  • Substituent Diversity :
    • Epoxy-Vinyl Group (Target Compound) : The 3-ethenyloxiranyl group combines an epoxide (oxirane) with a vinyl moiety, likely enhancing electrophilic reactivity for ring-opening reactions or polymerization .
    • Heterocyclic Substituents : Compounds like Pyridine, 4-(4-methyl-2-pyrrolidinyl)- (9CI) incorporate nitrogen-containing rings, which are common in drug design due to improved solubility and binding affinity .
    • Halogenated Derivatives : Pyridine, 3-bromo-4-ethyl- (9CI) highlights bromine’s role in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .

Physical and Chemical Properties

  • Thermal Stability : Oxadiazole-substituted pyridines (e.g., Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI)) exhibit high melting points (131–133°C), suggesting stability under thermal stress .
  • Boiling Points : Brominated derivatives like Pyridine, 3-bromo-4-ethyl- (9CI) have elevated boiling points (~216°C), aligning with halogen-induced molecular weight increases .
  • Density Trends : Substituted pyridines with bulky groups (e.g., bispyridines) show higher densities (e.g., 1.413 g/cm³ for brominated analogs) compared to simpler derivatives .

Functional and Application Insights

  • Agrochemical Potential: Propenyl-substituted pyridines (e.g., Pyridine, 3,5-dimethyl-2-(2-propenyl)- (9CI)) are structurally analogous to pyroxyfur, a fungicide/herbicide with LMS Code 809 . The epoxy-vinyl group in the target compound may similarly act as a reactive site for pesticidal activity.
  • Pharmaceutical Intermediates : Nitrogen-rich analogs (e.g., pyrrolidinyl-substituted pyridines) are intermediates in alkaloid synthesis or kinase inhibitors .
  • Coordination Chemistry : Bispyridine derivatives (e.g., Pyridine,4,4'-(1-ethyl-1,4-butanediyl)bis-) could serve as ligands for metal-organic frameworks (MOFs) .

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